2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1308650-39-6
VCID: VC2661142
InChI: InChI=1S/C10H11N3S.2ClH/c11-5-4-10-13-9(7-14-10)8-3-1-2-6-12-8;;/h1-3,6-7H,4-5,11H2;2*1H
SMILES: C1=CC=NC(=C1)C2=CSC(=N2)CCN.Cl.Cl
Molecular Formula: C10H13Cl2N3S
Molecular Weight: 278.2 g/mol

2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride

CAS No.: 1308650-39-6

Cat. No.: VC2661142

Molecular Formula: C10H13Cl2N3S

Molecular Weight: 278.2 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride - 1308650-39-6

Specification

CAS No. 1308650-39-6
Molecular Formula C10H13Cl2N3S
Molecular Weight 278.2 g/mol
IUPAC Name 2-(4-pyridin-2-yl-1,3-thiazol-2-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C10H11N3S.2ClH/c11-5-4-10-13-9(7-14-10)8-3-1-2-6-12-8;;/h1-3,6-7H,4-5,11H2;2*1H
Standard InChI Key PQNAOIYTIWTUAB-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C2=CSC(=N2)CCN.Cl.Cl
Canonical SMILES C1=CC=NC(=C1)C2=CSC(=N2)CCN.Cl.Cl

Introduction

Chemical Identity and Structural Characterization

Basic Identification

2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride is uniquely identified by several standardized identifiers, providing a framework for systematic research and documentation in chemical databases.

Table 1: Compound Identification Parameters

ParameterValue
CAS Number1308650-39-6
Molecular FormulaC₁₀H₁₃Cl₂N₃S
Molecular Weight278.2 g/mol
IUPAC Name2-(4-pyridin-2-yl-1,3-thiazol-2-yl)ethanamine;dihydrochloride
MDL NumberMFCD18089525
PubChem CID50988417
Physical AppearancePowder

The compound is structurally composed of a pyridine ring connected to a thiazole moiety at the 4-position, with an ethanamine group attached to the thiazole at the 2-position, and two hydrochloride ions completing the salt form .

Molecular Structure and Identifiers

The molecular structure of 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride features several key functional groups that contribute to its chemical behavior and potential biological activity. The compound's structural representation can be digitally encoded using several chemical notations.

Table 2: Structural Identifiers

Identifier TypeValue
Standard InChIInChI=1S/C10H11N3S.2ClH/c11-5-4-10-13-9(7-14-10)8-3-1-2-6-12-8;;/h1-3,6-7H,4-5,11H2;2*1H
InChI KeyPQNAOIYTIWTUAB-UHFFFAOYSA-N
SMILESC1=CC=NC(=C1)C2=CSC(=N2)CCN.Cl.Cl

These identifiers provide standardized methods for representing the compound's structure in databases and scientific literature, enabling precise communication and facilitating structure-based searches .

Parent Compound and Salt Formation

2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride is derived from its parent compound, 2-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine (CAS: 1017394-68-1), through the addition of two hydrochloride ions. This salt formation significantly alters the compound's physicochemical properties, particularly enhancing its water solubility and stability .

Table 3: Comparison with Parent Compound

PropertyParent CompoundDihydrochloride Salt
Molecular FormulaC₁₀H₁₁N₃SC₁₀H₁₃Cl₂N₃S
Molecular Weight205.28 g/mol278.2 g/mol
Water SolubilityLowerHigher
StabilityModerateEnhanced
PubChem CID2427460750988417

The transition to the dihydrochloride salt form represents a common pharmaceutical strategy to improve bioavailability and handling characteristics of amine-containing compounds .

Physical and Chemical Properties

Physical Characteristics

2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride exists as a solid powder at room temperature. Its salt form contributes to its specific handling and storage requirements, as well as its behavior in solution .

The compound's physical properties are influenced by the presence of the two hydrochloride ions, which affect its crystal structure, melting point, and solubility profile. These characteristics are important considerations for formulation development and storage conditions in research settings.

Chemical Reactivity

The chemical reactivity of 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride is determined by its constituent functional groups. The compound contains:

  • A pyridine ring with a nitrogen atom that can act as a hydrogen bond acceptor

  • A thiazole ring containing both nitrogen and sulfur atoms

  • A primary amine group that can function as both a hydrogen bond donor and acceptor

  • Two hydrochloride counterions that render the compound acidic in aqueous solution

These structural features enable the compound to participate in various chemical reactions, including nucleophilic substitutions, acid-base reactions, and coordination with metal ions. The presence of the thiazole moiety, which is known for its diverse chemical reactivity, makes this compound particularly versatile in chemical transformations.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride typically follows a multi-step process, beginning with the preparation of the parent compound followed by salt formation. While specific synthetic routes may vary, the general approach involves:

  • Synthesis of the thiazole core structure

  • Introduction of the pyridine moiety

  • Incorporation of the ethanamine side chain

  • Conversion to the dihydrochloride salt

The salt formation step involves the reaction of the free base (parent compound) with hydrochloric acid, which protonates the nitrogen atoms in the molecule, resulting in the dihydrochloride salt.

Salt Formation Mechanism

The conversion of 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine to its dihydrochloride salt involves the protonation of the basic nitrogen atoms present in the molecule. This process enhances the compound's solubility in aqueous solutions and improves its stability, making it more suitable for research applications. The salt formation process is a critical step in the preparation of many pharmaceutical compounds, as it can significantly alter their bioavailability and pharmacokinetic properties.

Biological and Pharmacological Properties

Structure-Activity Relationships

The biological activity of 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride can be inferred from the known properties of similar thiazole-containing compounds. The thiazole scaffold is a privileged structure in medicinal chemistry, featured in numerous bioactive compounds and pharmaceuticals.

Compounds containing the thiazole moiety have demonstrated various biological activities, including:

  • Antimicrobial and antifungal properties

  • Anti-inflammatory effects

  • Anticancer activity

  • Enzyme inhibition

The specific combination of a pyridine ring with a thiazole moiety, as found in 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride, creates a unique electronic environment that may contribute to distinct biological interactions and activities.

Comparison with Structurally Related Compounds

Structural Analogues

Several compounds share structural similarities with 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride, differing in the position of the pyridine nitrogen or the length of the amine-containing side chain.

Table 4: Comparison with Structural Analogues

CompoundCAS NumberKey Structural DifferenceMolecular Weight
2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride1308650-39-6Reference compound278.2 g/mol
1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride1269151-33-8Pyridine-4-yl instead of pyridine-2-yl; methanamine instead of ethanamine278.2 g/mol
4-(Pyridin-2-yl)-1,3-thiazol-2-amineNot providedLacks the ethanamine side chain177.22 g/mol

These structural variations can significantly impact the compounds' biological activities and physicochemical properties, highlighting the importance of precise structural modifications in drug discovery and development .

Impact of Structural Modifications

The position of substituents and the nature of functional groups in thiazole derivatives can dramatically influence their biological activity. For instance:

These structure-activity relationships are crucial for understanding the potential applications of 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride and its analogues in pharmaceutical research.

Research Applications

Laboratory Usage

2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride is primarily used in research settings for:

  • Structure-activity relationship studies involving thiazole derivatives

  • Development of pharmaceutical compounds with potential antimicrobial or anti-inflammatory properties

  • Investigation of heterocyclic chemistry and related synthetic methodologies

  • Studying the pharmacological properties of pyridine-thiazole hybrid molecules

The compound's unique structural features make it valuable for exploring the biological activity of heterocyclic compounds and developing novel therapeutic agents .

Recent Research Findings

While specific research on 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride is limited, studies on related compounds provide insights into its potential applications. Recent research on thiazole derivatives has demonstrated:

  • Antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli

  • Potential anticancer properties through mechanisms such as enzyme inhibition and apoptosis induction

  • Anti-inflammatory effects by modulating key inflammatory pathways

These findings suggest promising avenues for investigating the specific biological activities of 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride in future research .

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